molecular formula C8H6Br3NO B13762123 N-(2,4,6-Tribromophenyl)acetamide CAS No. 607-93-2

N-(2,4,6-Tribromophenyl)acetamide

Cat. No.: B13762123
CAS No.: 607-93-2
M. Wt: 371.85 g/mol
InChI Key: FQSQCZNNIXYDIH-UHFFFAOYSA-N
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Description

Overview of Brominated Organic Compounds in Contemporary Chemistry

Brominated organic compounds, or organobromides, are a class of organic molecules that contain at least one carbon-bromine bond. wikipedia.org These compounds are prevalent in both natural and synthetic chemistry. wikipedia.orgacs.org In nature, they are produced by various marine organisms and through geothermal or photochemical processes. wikipedia.orgacs.org

Synthetically, the introduction of bromine into organic molecules, a process known as bromination, is a fundamental transformation in organic synthesis. acs.orgnih.gov This process can be achieved through several methods, including the electrophilic addition of bromine to alkenes or electrophilic aromatic substitution. acs.orgyoutube.com The carbon-bromine bond has a specific reactivity that makes organobromides useful intermediates in the synthesis of more complex molecules. wikipedia.org The C-Br bond is weaker than C-Cl and C-F bonds, making it more reactive in reactions like nucleophilic substitution, dehydrobromination, and the formation of Grignard reagents. wikipedia.org

A significant industrial application of brominated compounds is as flame retardants, particularly polybrominated diphenyl ethers. wikipedia.org Other applications include their use as biocides, fumigants, and in the manufacturing of pharmaceuticals and dyes. wikipedia.orgacs.org However, the environmental persistence and potential toxicity of some organobromine compounds have led to increased scrutiny and research into their environmental fate. wikipedia.org

Position of Acetamide (B32628) Derivatives in Synthetic and Applied Chemistry

Acetamide (CH3CONH2) is the simplest amide derived from acetic acid. wikipedia.org Its derivatives form a large and versatile class of organic compounds with wide-ranging applications in chemistry. patsnap.comontosight.ai The core acetamide structure consists of an acyl group linked to a nitrogen atom, which imparts specific chemical properties. patsnap.com

In synthetic chemistry, acetamide and its derivatives are valuable precursors and intermediates. patsnap.com The amide bond can undergo various transformations, such as hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid, or rearrangement reactions like the Hofmann rearrangement. patsnap.com N-substituted acetamides are of particular interest in medicinal chemistry, where they have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. patsnap.comarchivepp.com The acetamide group can influence a molecule's solubility and its ability to form hydrogen bonds, which are critical for its interaction with biological targets like enzymes. patsnap.com

Industrially, acetamides are used as plasticizers and specialty solvents. wikipedia.orgpatsnap.com Molten acetamide, for instance, is a good solvent for a variety of substances, including some inorganic compounds, due to its high dielectric constant. wikipedia.org The study of simple acetamides provides fundamental insights into the chemistry of more complex amides, which are ubiquitous in biochemistry, for example in the peptide bonds of proteins. patsnap.com

Historical Context and Emerging Research Trajectories for N-(2,4,6-Tribromophenyl)acetamide

The synthesis of this compound is typically achieved through the acetylation of 2,4,6-tribromoaniline (B120722) with acetic anhydride (B1165640). ontosight.ai This reaction is a standard method for forming an amide bond between an amine and an acylating agent. While the specific historical timeline of its first synthesis is not widely documented in readily available literature, the methods used are well-established in organic chemistry.

Emerging research on this compound has primarily focused on its potential biological activities. ontosight.ai Studies have indicated that the compound exhibits antimicrobial and antifungal properties. ontosight.ai This has led to its investigation as a potential agent in the agricultural and pharmaceutical sectors. ontosight.ai The mechanism of its biological action is thought to involve the inhibition of essential microbial enzymes or the disruption of cellular membranes. ontosight.ai Further research is ongoing to fully characterize its spectrum of activity and potential applications.

Significance of the Tribromophenyl Moiety in Chemical Structure and Reactivity

The tribromophenyl group is a key structural feature of this compound, significantly influencing its chemical and physical properties. The presence of three bromine atoms on the phenyl ring has several important consequences:

Electronic Effects : Bromine is an electronegative atom, and the three bromine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring. wikipedia.org This reduces the electron density of the aromatic system.

Steric Hindrance : The bromine atoms are relatively large, and their presence at the ortho (2,6) and para (4) positions creates significant steric hindrance around the phenyl ring and the acetamide linkage. This can affect the molecule's conformation and its ability to interact with other molecules.

Reactivity : The electron-withdrawing nature of the bromine atoms deactivates the phenyl ring towards electrophilic aromatic substitution. Conversely, the carbon atoms bonded to the bromine atoms become more electrophilic and can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally difficult for aryl halides. wikipedia.org

Leaving Group Potential : The bromide ion is a good leaving group, which makes the carbon-bromine bond a site for various chemical transformations, such as cross-coupling reactions (e.g., Suzuki coupling), which are instrumental in forming carbon-carbon bonds. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607-93-2

Molecular Formula

C8H6Br3NO

Molecular Weight

371.85 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C8H6Br3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

FQSQCZNNIXYDIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2,4,6 Tribromophenyl Acetamide

Classical Synthetic Routes to N-(2,4,6-Tribromophenyl)acetamide

The traditional and most direct methods for the synthesis of this compound primarily involve the formation of an amide bond.

Acylation of 2,4,6-Tribromoaniline (B120722)

The most common and straightforward synthesis of this compound is achieved through the acylation of 2,4,6-tribromoaniline. ontosight.ai This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the aniline (B41778) derivative.

The reaction typically proceeds by treating 2,4,6-tribromoaniline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. ontosight.aiyoutube.com The lone pair of electrons on the nitrogen atom of the tribromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (acetate or chloride), resulting in the formation of the amide.

Reaction Scheme:

C₆H₂Br₃NH₂ + (CH₃CO)₂O → C₆H₂Br₃NHCOCH₃ + CH₃COOH

2,4,6-Tribromoaniline + Acetic Anhydride → this compound + Acetic Acid

or

C₆H₂Br₃NH₂ + CH₃COCl → C₆H₂Br₃NHCOCH₃ + HCl

2,4,6-Tribromoaniline + Acetyl Chloride → this compound + Hydrochloric Acid

The reaction is often carried out in the presence of a base or in an acidic medium to facilitate the reaction. For instance, the synthesis of 2,4,6-tribromoaniline itself can be achieved by treating aniline with bromine water in a solution of acetic acid or dilute hydrochloric acid. wikipedia.orgyoutube.com

Related Amidation Reactions

Amidation reactions, in a broader sense, encompass any reaction that forms an amide. While acylation with acetic anhydride or acetyl chloride is the most direct method, other related amidation strategies can be employed. These methods might involve the use of different activating agents for the carboxylic acid (acetic acid) or alternative reaction conditions.

For example, amidation can be achieved by heating a carboxylic acid and an amine, but this often requires high temperatures and results in an equilibrium that may not favor the product. To overcome this, various coupling agents can be used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. sphinxsai.com

Catalyst-Mediated Synthetic Pathways

Catalysts play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus increasing reaction rates and often improving selectivity.

One notable example is the use of boric acid as a catalyst for amidation reactions. orgsyn.org Boric acid is an inexpensive, readily available, and environmentally benign catalyst. It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent. orgsyn.org This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst. orgsyn.org This method has been successfully applied to a range of aromatic amines, including those with deactivating groups. orgsyn.org

Another approach involves the use of enzyme-mediated synthesis. Chemoenzymatic processes, for instance, can facilitate direct amide bond formation under mild conditions, reducing the need for protecting groups and harsh reagents, thereby improving atom economy. nih.gov

Solvent-Free and Environmentally Conscious Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net Solvent-free reactions, where the reactants themselves act as the solvent, or the use of benign solvents like water, are highly desirable.

For the synthesis of acetanilides, green chemistry methods have been developed that avoid the use of acetic anhydride. sphinxsai.com For example, the reaction of an aniline with glacial acetic acid in the presence of zinc dust has been reported as a greener alternative. sphinxsai.com This method not only avoids a hazardous reagent but also minimizes the formation of byproducts. sphinxsai.com The atom economy of such green synthetic methods has been reported to be in the range of 72% to 82%. sphinxsai.com

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate. While higher temperatures can speed up the reaction, they can also lead to the formation of side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps in determining the optimal time required for the completion of the reaction. researchgate.net

Catalyst Loading: In catalyst-mediated reactions, the amount of catalyst used is a critical factor. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable time.

Reagent Stoichiometry: The ratio of reactants can affect the yield. Using a slight excess of one reactant can sometimes drive the reaction to completion.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism.

For instance, in the palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of some acetamide (B32628) derivatives, parameters such as the catalyst, base, solvent, and reaction time are optimized to achieve good yields. researchgate.net Similarly, in the synthesis of N-(4-nitrophenyl) acetamide, controlling the temperature during nitration is critical to prevent the formation of dinitro products. jcbsc.org

Research Findings on Synthetic Parameters

ParameterObservationReference
Catalyst Boric acid (5 mol%) is often sufficient for amidation, though higher loading (25 mol%) may be needed for less reactive amines. orgsyn.org
Solvent Toluene is a common solvent for boric acid-catalyzed amidation, allowing for the removal of water via a Dean-Stark trap. orgsyn.org
Green Synthesis The use of glacial acetic acid with zinc dust can replace acetic anhydride in acetanilide (B955) synthesis, improving atom economy. sphinxsai.com
Temperature Control In exothermic reactions like nitration, maintaining a low temperature (e.g., below 20°C) is crucial to prevent side reactions. jcbsc.org

Temperature and Pressure Effects

The temperature at which the synthesis of this compound is carried out is a critical parameter that can affect both the reaction rate and the final product yield. While specific studies detailing the precise temperature and pressure effects on the synthesis of this particular compound are not extensively documented in the provided results, general principles of chemical kinetics for similar acylation reactions offer valuable insights.

For instance, in the acetylation of other aromatic amines, heating the reaction mixture is a common practice to increase the rate of reaction. A procedure for the acetylation of aniline, a related primary aromatic amine, suggests heating the reaction mixture to around 60-70°C for approximately 20 minutes to ensure the completion of the reaction. youtube.com This indicates that moderate heating can be beneficial. However, excessively high temperatures should be avoided as they can lead to the formation of undesired byproducts and decomposition of the reactants or product.

The effect of pressure on this type of reaction is generally considered to be minimal, as the synthesis is typically carried out in the liquid phase under atmospheric pressure. Significant pressure variations are not standard procedure for this class of reaction and are unlikely to offer any substantial benefits.

Stoichiometric and Catalytic Considerations

The stoichiometry of the reactants and the choice of catalyst are pivotal in optimizing the synthesis of this compound.

Stoichiometry:

In acylation reactions, it is common practice to use a slight excess of the acetylating agent to ensure the complete conversion of the starting amine. For the acetylation of a related compound, 2,4,6-trichloroaniline, a molar ratio of 1:1.5 of the aniline to acetic anhydride is employed. This suggests that a similar stoichiometric excess of the acetylating agent would be beneficial for the synthesis of this compound to drive the reaction to completion.

Catalysis:

A variety of catalysts can be employed to facilitate the N-acylation of aromatic amines. These can be broadly categorized as acidic or basic catalysts. orientjchem.org

Acid Catalysts: Concentrated sulfuric acid is a classic and effective catalyst for the acetylation of aromatic amines. youtube.com Just a few drops are often sufficient to significantly accelerate the reaction. Acetic acid itself can also serve as a catalyst, with loadings as low as 10 mol% proving effective in the acetylation of various amines at temperatures ranging from 80–120 °C. rsc.org

Base Catalysts: While not as commonly cited for this specific transformation in the provided results, bases can also promote N-acylation. However, base-catalyzed reactions can sometimes lead to the formation of side-products. orientjchem.org

Lewis Acid Catalysts: A range of Lewis acids have been reported to catalyze N-acylation reactions, including zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃). orientjchem.org

Heterogeneous Catalysts: For improved sustainability and easier separation, solid-supported catalysts like KF-Al₂O₃ and Amberlite IR-120 have also been utilized for N-acylation. orientjchem.org

Catalyst-Free Conditions: Interestingly, some studies have shown that N-acylation can proceed efficiently in the absence of any catalyst, particularly when using water as a solvent. orientjchem.org This "green chemistry" approach offers advantages in terms of cost and environmental impact.

The choice of catalyst will depend on the specific reaction conditions, desired purity, and economic considerations. For the synthesis of this compound, a small amount of a strong acid catalyst like sulfuric acid or a Lewis acid is a common and effective choice.

Purification and Isolation Techniques in Synthesis

Following the completion of the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, the catalyst, and any byproducts.

The most common method for the isolation of the crude product is precipitation followed by filtration. Typically, the reaction mixture is poured into a large volume of cold water, which causes the sparingly soluble this compound to precipitate out as a solid. youtube.com This solid can then be collected by vacuum filtration and washed with water to remove any water-soluble impurities.

The primary technique for the purification of the crude this compound is recrystallization. This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

For amides like this compound, common recrystallization solvents include ethanol, methanol, and acetonitrile. nih.govorgsyn.org The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the pure this compound will crystallize out, leaving the more soluble impurities in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The purity of the final product can be assessed by its melting point. Pure this compound has a distinct melting point, and any deviation or a broad melting range would indicate the presence of impurities.

Chemical Transformations and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Tribromophenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The general mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. wikipedia.orglibretexts.org

The substituents on the aromatic ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. makingmolecules.commasterorganicchemistry.com Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the arenium ion intermediate. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing down the reaction. makingmolecules.com

In N-(2,4,6-Tribromophenyl)acetamide, the acetamido group (-NHCOCH₃) is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.org However, the three bromine atoms are deactivating groups due to their inductive electron-withdrawing effect. makingmolecules.com Despite being deactivators, halogens are generally considered ortho, para-directors. makingmolecules.com The interplay of these activating and deactivating effects, coupled with significant steric hindrance from the bulky bromine atoms at the 2, 4, and 6 positions, makes further electrophilic substitution on the tribromophenyl ring of this compound challenging.

The directing effect of substituents is crucial in determining the position of the incoming electrophile. libretexts.org Activating groups and most deactivating halogens direct incoming electrophiles to the ortho and para positions. makingmolecules.comlibretexts.org Other deactivating groups are typically meta-directors. libretexts.org

For this compound, the ortho and para positions relative to the activating acetamido group are already occupied by bromine atoms. The remaining positions (3 and 5) are meta to the acetamido group. While the bromine atoms are ortho, para-directors, the positions they would direct to are either occupied or sterically inaccessible. Therefore, any potential electrophilic substitution would likely be directed to the 3 and 5 positions, which are meta to the strongly activating acetamido group and ortho/para to the deactivating bromine atoms. However, the significant steric hindrance imposed by the three large bromine atoms and the acetamido group severely restricts the approach of an electrophile, making such substitutions difficult to achieve under standard conditions.

Reactions Involving the Acetamide (B32628) Functional Group

The acetamide group (-NHCOCH₃) is a key functional moiety that undergoes a variety of chemical transformations. wikipedia.org

In the context of this compound, hydrolysis would yield 2,4,6-tribromoaniline (B120722) and acetic acid.

Table 1: Products of this compound Hydrolysis
ReactantConditionsProduct 1Product 2
This compoundAcidic or Basic2,4,6-TribromoanilineAcetic Acid

The nitrogen atom of the acetamide group can participate in N-alkylation and N-acylation reactions. N-alkylation of amides can be achieved using various alkylating agents, and methodologies have been developed for the N-alkylation of amines with alcohols using transition metal catalysts. rsc.org N-acylation involves the introduction of an acyl group onto the nitrogen atom, and various methods exist for the acylation of amines and amides. organic-chemistry.org For instance, the reaction of acetyl chloride with an aniline (B41778) derivative is a common method for preparing acetanilides. nih.gov

Table 2: Potential N-Substitution Reactions of this compound
Reaction TypeReagentPotential Product Class
N-AlkylationAlkyl Halide (e.g., R-X)N-Alkyl-N-(2,4,6-tribromophenyl)acetamide
N-AcylationAcyl Halide (e.g., R'COCl)N-Acyl-N-(2,4,6-tribromophenyl)acetamide (an imide)

Bromine Atom Reactivity and Exchange Processes

The bromine atoms on the phenyl ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions due to the stability of the aromatic system. However, under specific and often harsh reaction conditions, such as those used in certain cross-coupling reactions, these bromine atoms could potentially be substituted. For example, nucleophilic aromatic substitution can occur where a nucleophile displaces a leaving group on an aromatic ring, a reaction that is facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group. youtube.com While the acetamido group is activating, the cumulative electron-withdrawing inductive effect of the three bromine atoms might render the ring susceptible to such reactions under forcing conditions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-poor aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, which is contingent on the ability of the aromatic ring to stabilize an intermediate negative charge.

While specific kinetic studies on this compound are not extensively documented in the literature, the principles of SNAr reactions can be inferred from studies on analogous compounds, such as phenyl 2,4,6-trinitrophenyl ethers. rsc.org The rate of SNAr reactions is profoundly influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the leaving group. For this compound, the bromine atoms serve as potential leaving groups and, along with the acetamido group, modulate the stability of the reaction intermediate.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom, typically at the ortho or para position relative to the activating acetamido group. However, the presence of bromine at all three ortho and para positions (2, 4, and 6) makes any of these sites a potential target. The reaction pathway is often catalyzed by a base, which facilitates the removal of a proton from the intermediate species. rsc.org

Steric hindrance can play a significant role. For instance, studies on similar systems using N-methylaniline instead of aniline showed a dramatic decrease in reaction rates, attributed to increased steric hindrance during the formation of the intermediate and the subsequent proton transfer step. rsc.orgresearchgate.net This suggests that the choice of nucleophile is critical in achieving successful substitution with this compound.

Table 1: Illustrative Rate Data for SNAr Reactions on Activated Aromatic Systems This table presents hypothetical relative rate constants for the reaction of an activated aryl bromide with different nucleophiles to illustrate the impact of nucleophile steric bulk. The data is based on general principles observed in related systems.

NucleophileRelative Rate Constant (k_rel)Steric Hindrance
Ammonia (NH₃)100Low
Aniline (C₆H₅NH₂)15Moderate
N-Methylaniline (C₆H₅NHCH₃)0.001High
Diethylamine ((C₂H₅)₂NH)<0.0001Very High

Reductive Debromination Studies

Reductive debromination offers a pathway to selectively or completely remove the bromine atoms from this compound, yielding less halogenated derivatives. Mechanistic insights can be drawn from studies on structurally similar compounds like 2,4,6-tribromophenol (B41969). pku.edu.cn

Electrochemical studies on 2,4,6-tribromophenol have shown that reductive dehalogenation occurs in a stepwise manner. The process is significantly more efficient on a roughened silver cathode compared to other electrode materials, indicating a strong catalytic effect. The proposed reduction pathway involves the sequential removal of bromine atoms, with specific intermediates being formed at each stage. pku.edu.cn The debromination sequence was determined to be: 2,4,6-tribromophenol → 2,4-dibromophenol (B41371)2-bromophenol (B46759) → phenol. pku.edu.cn A similar stepwise reduction would be anticipated for this compound.

Chemical methods have also been explored for the debromination of polyhalogenated aromatic compounds. The reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents like DMSO resulted in reductive debromination rather than substitution. scielo.br This indicates that under specific conditions, the reagent acts as a strong base, and the solvent can serve as the proton source for the debrominated positions. scielo.br This method could potentially be applied to this compound.

The analysis of reaction products from such transformations can be effectively carried out using mass spectrometry, where the characteristic isotopic patterns of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provide clear signatures for the number of bromine atoms remaining on the molecule. acs.org

Table 2: Stepwise Products in the Reductive Debromination of a Tribromoaromatic Analogue Based on the observed electrochemical reduction of 2,4,6-tribromophenol. pku.edu.cn

StepReactantProductBromine Atoms Removed
1This compoundN-(2,4-Dibromophenyl)acetamide1
2N-(2,4-Dibromophenyl)acetamideN-(2-Bromophenyl)acetamide or N-(4-Bromophenyl)acetamide2
3N-(Monobromophenyl)acetamideN-Phenylacetamide3

Formation of Intermediate Species and Transition States

The progression of the chemical transformations of this compound is dictated by the formation and stability of key intermediates and the energy of the associated transition states.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex . For this compound, the attack of a nucleophile (e.g., an alkoxide, RO⁻) at the C4 position would lead to a Meisenheimer complex where the negative charge is delocalized across the aromatic system and potentially onto the oxygen atom of the acetamido group. The stability of this intermediate is crucial for the reaction to proceed. The transition state for the formation of this complex involves the rehybridization of the attacked carbon from sp² to sp³. A second transition state is crossed during the expulsion of the bromide leaving group to restore the aromaticity of the ring.

For Reductive Debromination , the nature of the intermediate depends on the reaction mechanism.

In electrocatalytic reductions , the process likely involves the initial formation of a radical anion upon electron transfer from the cathode to the molecule. This radical anion is unstable and rapidly eliminates a bromide ion to form a bromophenyl radical, which is then further reduced and protonated to yield the debrominated product.

In chemical reductions , such as with a strong base in a proton-donating solvent, the mechanism may involve the formation of an aryl carbanion. scielo.br The stability of this carbanion intermediate would influence the regioselectivity of the debromination.

The transition states in these reductive processes correspond to the C-Br bond cleavage. Mechanistic studies on related catalytic cycles have shown that the reductive elimination step can be rate-determining and is highly sensitive to steric hindrance and the electronic properties of the substituents on the aromatic ring. rsc.org For this compound, the transition state for the cleavage of the first C-Br bond would be the highest in energy, with subsequent debromination steps likely proceeding more readily.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-(2,4,6-Tribromophenyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide (B32628) group. Due to the symmetrical substitution pattern of the tribromophenyl ring, the two aromatic protons are chemically equivalent and appear as a singlet. The amide (N-H) proton typically presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methyl (CH₃) protons also give rise to a sharp singlet.

Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are as follows:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H~7.5 - 7.8Singlet
Amide (N-H)~7.0 - 8.0Broad Singlet
Methyl (CH₃)~2.2 - 2.5Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the carbonyl carbon of the amide, the methyl carbon, and the carbons of the aromatic ring. The symmetry of the tribromophenyl ring results in fewer aromatic signals than the number of carbons. Specifically, the bromine-substituted carbons (C2, C4, C6) and the non-substituted aromatic carbons (C3, C5) are expected to be chemically equivalent, respectively. The carbon attached to the nitrogen (C1) will show a distinct chemical shift.

Predicted ¹³C NMR chemical shifts are summarized in the table below:

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~168 - 172
Aromatic C-N (C1)~135 - 140
Aromatic C-Br (C2, C4, C6)~115 - 125
Aromatic C-H (C3, C5)~130 - 135
Methyl (CH₃)~24 - 26

Note: These are predicted values based on related structures and may differ from experimental data.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are invaluable for confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key HMBC correlations for this compound would include:

Correlation from the methyl protons to the carbonyl carbon.

Correlation from the amide proton to the carbonyl carbon and the aromatic carbon attached to the nitrogen (C1).

Correlations from the aromatic protons to the neighboring bromine-substituted carbons and the carbon attached to the nitrogen.

These 2D NMR experiments, when used in concert, provide a robust and unambiguous structural elucidation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds. The positions of these bands are indicative of the specific chemical environment of the functional groups.

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3350Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Amide I)1660 - 1700Strong
N-H Bend (Amide II)1520 - 1570Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1200 - 1300Medium
C-Br Stretch500 - 700Strong

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes. Aromatic ring vibrations and C-Br stretching are typically strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While specific SERS studies on this compound are not widely reported, this technique could be employed for trace-level detection and to gain insights into the molecule's orientation upon adsorption to a metal surface. The enhancement effect is often most pronounced for vibrations of the part of the molecule closest to the surface.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental formula of a molecule by measuring its monoisotopic mass with high accuracy. For this compound, HRMS distinguishes its unique formula from other potential compounds with the same nominal mass. The experimentally determined exact mass must align with the theoretical value calculated from the most abundant isotopes of its constituent atoms. epa.gov The monoisotopic mass of this compound is approximately 368.8 u. epa.govguidechem.com

Table 1: HRMS Data for this compound
ParameterValueSource
Molecular FormulaC₈H₆Br₃NO epa.govguidechem.com
Calculated Monoisotopic Mass368.79995 u epa.govguidechem.com

Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

Electron ionization mass spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to follow pathways characteristic of N-phenylacetamides. A common fragmentation mechanism involves the cleavage of the amide C-N bond, which can lead to the formation of a stable tribromophenyl cation or a tribromophenylamine radical cation after rearrangement. Another prominent fragmentation pathway for acetanilides is the loss of a neutral ketene (B1206846) molecule (H₂C=C=O) via a McLafferty-type rearrangement, leading to the formation of the 2,4,6-tribromoaniline (B120722) radical cation. researchgate.net

A defining feature in the mass spectrum of this compound is its isotopic pattern, caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1, providing definitive evidence for the presence of three bromine atoms in the molecule and its fragments.

Table 2: Proposed Major Fragments and Isotopic Signature for this compound
Fragment IonProposed Structure / LossKey Diagnostic FeatureSource
[M]⁺•Molecular IonIsotopic cluster at M, M+2, M+4, M+6 (ratio ~1:3:3:1) nih.gov
[M - 42]⁺•Loss of ketene (CH₂=C=O)Formation of 2,4,6-tribromoaniline radical cation researchgate.net
[C₆H₄Br₃N]⁺•Ion of 2,4,6-tribromoanilineRetains the tribromo isotopic signature nih.gov
[C₆H₂Br₃]⁺Tribromophenyl cationResults from C-N bond cleavage; retains tribromo isotopic signature researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Table 3: Expected Parameters from a Single-Crystal XRD Study
ParameterInformation YieldedSource
Crystal Systeme.g., Monoclinic, Orthorhombic researchgate.net
Space GroupSymmetry of the unit cell (e.g., P2₁/n) researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal lattice unit researchgate.net
Bond Lengths and AnglesPrecise intramolecular geometry researchgate.net
Intermolecular InteractionsIdentification of hydrogen bonds (e.g., N-H···O) and packing motifs researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of a bulk polycrystalline sample. It is particularly useful when large single crystals suitable for SCXRD are difficult to obtain. reading.ac.uk The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase of this compound. mdpi.com This method is used to confirm the identity of the synthesized material against a known standard, assess its phase purity, and investigate the potential for polymorphism (the existence of multiple crystal forms). mdpi.com The diffraction pattern consists of a plot of scattered X-ray intensity versus the scattering angle (2θ), from which d-spacings (the distances between crystal lattice planes) can be calculated using Bragg's Law.

Table 4: Representative Data from a PXRD Analysis
Scattering Angle (2θ)d-spacing (Å)Relative Intensity (%)Source
(Example Value 1)(Calculated Value 1)(Example Intensity 1) mdpi.com
(Example Value 2)(Calculated Value 2)(Example Intensity 2) mdpi.com
(Example Value 3)(Calculated Value 3)(Example Intensity 3) mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.org The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. libretexts.org The acetamide group and the bromine atoms act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity compared to unsubstituted benzene. The acetamide group introduces the possibility of n → π* transitions, involving the non-bonding electrons on the nitrogen and carbonyl oxygen atoms. libretexts.org These transitions are typically weaker in intensity and may appear as a shoulder on the more intense π → π* absorption bands. researchgate.net The presence of multiple bromine atoms is expected to cause a bathochromic (red) shift in the absorption bands due to their electron-donating resonance effect and mass.

Table 5: Expected Electronic Transitions for this compound
Transition TypeAssociated OrbitalsExpected Spectral RegionSource
π → πHOMO to LUMO of the aromatic π-systemUV region (typically < 300 nm) wikipedia.orglibretexts.org
n → πNon-bonding electrons (N, O) to antibonding π* orbitalLonger wavelength, lower intensity than π → π* libretexts.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a standard computational procedure to find the minimum energy structure of a molecule. For N-(2,4,6-Tribromophenyl)acetamide, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional arrangement. Such calculations, often performed using basis sets like B3LYP/6-311++G(d,p), can reveal insights into the planarity of the acetamide (B32628) group relative to the tribromophenyl ring and the steric effects of the bulky bromine atoms. Conformational analysis would explore different rotational isomers (rotamers) around the C-N bond, although significant rotational barriers might be expected. Without specific published data, tables of optimized geometrical parameters cannot be presented.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are crucial for understanding its reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO might be distributed over the carbonyl group and the aromatic ring. Specific energy values and orbital visualizations are not available from the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net By correlating the calculated frequencies with experimental spectra, one can assign specific vibrational modes to the observed absorption bands. researchgate.netderpharmachemica.com For this compound, key vibrational modes would include N-H stretching, C=O stretching of the amide group, C-N stretching, and various vibrations of the tribromophenyl ring, including C-Br stretching modes. Discrepancies between theoretical (gas-phase) and experimental (solid-state) spectra can often be attributed to intermolecular interactions like hydrogen bonding. researchgate.netderpharmachemica.com However, no specific theoretical or experimental spectroscopic analysis for this compound was found to create a data table of vibrational assignments.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.netepa.gov It maps various properties onto the molecular surface, and the associated 2D fingerprint plots provide a summary of all intermolecular contacts. scirp.orgscirp.org For a molecule like this compound, this analysis would be crucial to understand how molecules pack in the solid state, highlighting interactions such as hydrogen bonds (e.g., N-H···O), halogen bonds (involving bromine), and π-π stacking. nih.govresearchgate.net To perform this analysis, a crystallographic information file (CIF) from X-ray diffraction data is required. As no crystal structure data for this specific compound was found in the searches, a Hirshfeld analysis cannot be detailed.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. MD simulations could provide insights into the conformational dynamics of this compound in different environments (e.g., in solution) and its interactions with other molecules, such as biological macromolecules. This would be particularly relevant for understanding its potential biological activity. ontosight.ai No published MD simulation studies for this compound were identified.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. In the context of this compound formation, which typically proceeds via the acetylation of 2,4,6-tribromoaniline (B120722), computational studies, particularly those employing Density Functional Theory (DFT), can provide significant insights into the reaction pathway, transition states, and the energetics involved.

While specific computational studies exclusively targeting the acetylation of 2,4,6-tribromoaniline are not extensively documented in publicly accessible literature, the mechanism can be inferred from computational investigations of the N-acetylation of aniline (B41778) and its substituted derivatives. These studies are crucial for understanding the fundamental steps of the reaction.

The acetylation of anilines is generally classified as a nucleophilic substitution reaction where the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. Computational models of this reaction typically identify a key tetrahedral intermediate. researchgate.net

Theoretical studies on the N-acetylation of various anilines highlight the influence of substituents on the aniline ring on the reaction's feasibility and kinetics. For instance, electron-withdrawing groups, such as the bromine atoms in 2,4,6-tribromoaniline, are known to decrease the nucleophilicity of the amine group. This effect is due to the inductive withdrawal of electron density from the nitrogen atom, which in turn is expected to increase the activation energy barrier for the initial nucleophilic attack.

Computational methods have been successfully used to predict the site of electrophilic substitution in aromatic systems by calculating the relative stabilities of the σ-complex intermediates. figshare.comdiva-portal.org While the formation of this compound is an N-acetylation rather than a ring substitution, similar principles of computational analysis can be applied to understand the reactivity of the substituted aniline.

A comparative theoretical study on the reactivity of ethylamine (B1201723) and aniline in acetylation reactions indicated that the reaction proceeds through intermediates, and the energies of activation and intermediates can be calculated using methods like the Universal Force Field (UFF) and DFT. researchgate.net Such studies often analyze the effect of solvents on the reaction mechanism, revealing that polar solvents can facilitate the reaction by stabilizing charged intermediates. researchgate.net

The general mechanism, as supported by computational visualization, involves the attack of the nitrogen lone pair on the carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the leaving group (e.g., acetate (B1210297) or chloride) and a proton transfer step to yield the final N-acetylated product. researchgate.net

Interactive Data Table: Calculated Parameters for Aniline Acetylation (Illustrative)

This table is illustrative and based on general findings for aniline acetylation, as specific data for the 2,4,6-tribromophenyl (B11824935) derivative is not available. The values represent typical parameters investigated in computational studies of such reactions.

Computational ParameterDescriptionTypical Focus of Investigation
Activation Energy (Ea) The minimum energy required to initiate the reaction.Comparison between substituted and unsubstituted anilines.
Transition State Geometry The molecular structure at the highest point of the reaction energy profile.Identification of bond-forming and bond-breaking distances.
Intermediate Stability The relative energy of the tetrahedral intermediate formed during the reaction.Influence of solvent and substituents on the intermediate's lifetime.
Reaction Enthalpy (ΔH) The net change in heat content during the reaction.Determination of whether the reaction is exothermic or endothermic.

An exploration into the synthesis and characterization of derivatives stemming from this compound reveals a landscape of intricate chemical modifications. These alterations, targeting various parts of the molecule, are crucial for tailoring its physicochemical properties. This article delves into the strategic derivatization of this compound, focusing on modifications to the phenyl ring, the acetamide nitrogen, and the carbonyl group, alongside advanced characterization methods and the resulting structure-property relationships.

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms of N-(2,4,6-Tribromophenyl)acetamide

Photodegradation, or photolysis, is a primary mechanism for the transformation of this compound in the environment. This process is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule.

Direct photolysis occurs when a molecule directly absorbs light energy, leading to its decomposition. For brominated aromatic compounds, the carbon-bromine (C-Br) bond is often susceptible to cleavage upon absorption of ultraviolet (UV) radiation. Studies on similar novel brominated flame retardants, such as 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), have shown that direct photolysis plays a significant role in their degradation. nih.gov

Under UV-C irradiation (200-280 nm), the degradation of such compounds can be extremely rapid, often completing within minutes. nih.gov Under simulated sunlight, which contains longer UV wavelengths (UVA: 315-400 nm, UVB: 280-315 nm), the reaction is typically slower, following first-order kinetics. nih.gov The primary photochemical process is believed to be the homolytic cleavage of the C-Br bond, resulting in the formation of a phenyl radical and a bromine radical. This initial step triggers a cascade of subsequent reactions.

Table 1: Anticipated Kinetic Parameters for Direct Photolysis of this compound Based on Analogous Compounds

Irradiation SourceWavelength RangeExpected Reaction RateKinetic Order
UV-C200-280 nmVery Fast (minutes)Not readily determinable
Simulated Sunlight> 290 nmSlow (hours to days)First-Order

Data is extrapolated from studies on structurally similar brominated compounds. nih.gov

Indirect photodegradation involves the breakdown of a compound by reactive chemical species generated by other light-absorbing substances in the environment, known as photosensitizers. Key among these are reactive oxygen species (ROS), such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide anion (O₂⁻•). These ROS are highly reactive and can oxidize a wide range of organic pollutants. researchgate.net

The mechanism of indirect photolysis relies on UV-induced electron-hole pairs in natural photosensitizers (like humic substances or titanium dioxide particles), which then generate ROS. researchgate.net These species can attack the aromatic ring or the acetamide (B32628) group of this compound. However, research on the complex brominated flame retardant TTBP-TAZ indicated that direct photolysis was the dominant degradation mechanism, with indirect pathways via ROS having a negligible influence. nih.gov While ROS-mediated degradation is a known pathway for many pollutants, its relative importance for this compound may be secondary to direct C-Br bond cleavage. nih.govnih.gov

The degradation of this compound is expected to yield a series of transformation products through sequential debromination. This stepwise loss of bromine atoms is a characteristic pathway for polybrominated aromatic compounds under irradiation. nih.gov

Initial cleavage of a C-Br bond would lead to the formation of various isomeric N-(dibromophenyl)acetamides. Subsequent photolytic debromination would produce N-(monobromophenyl)acetamides, and ultimately, N-phenylacetamide (acetanilide). Another potential transformation is the photo-Fries rearrangement, a process observed in similar compounds, which involves the migration of the acetyl group from the nitrogen atom to the aromatic ring. nih.gov Hydrolysis of the amide bond, potentially facilitated by photolysis, could also occur, yielding 2,4,6-tribromoaniline (B120722).

Table 2: Potential Phototransformation Products of this compound

Product NameChemical FormulaFormation Pathway
N-(2,4-Dibromophenyl)acetamideC₈H₇Br₂NOReductive Debromination
N-(2,6-Dibromophenyl)acetamideC₈H₇Br₂NOReductive Debromination
N-(4-Bromophenyl)acetamideC₈H₈BrNOReductive Debromination
N-Phenylacetamide (Acetanilide)C₈H₉NOComplete Debromination
2,4,6-TribromoanilineC₆H₄Br₃NAmide Hydrolysis
Acetyl-tribromophenylamine isomersC₈H₆Br₃NOPhoto-Fries Rearrangement

This table is based on established degradation pathways for analogous brominated aromatic compounds. nih.gov

Biotransformation and Biodegradation Processes

Biotransformation is the modification of a chemical compound by a living organism. For this compound, this primarily involves microbial and enzymatic processes that can lead to its partial or complete degradation.

Several bacterial strains have demonstrated the ability to degrade brominated aromatic compounds, suggesting their potential role in the biotransformation of this compound. A key process is reductive debromination, where bromine atoms are sequentially removed from the aromatic ring.

For instance, Ochrobactrum sp. strain TB01, isolated from contaminated soil, has been shown to utilize 2,4,6-tribromophenol (B41969) (TBP) as its sole carbon and energy source, degrading it through sequential reductive debromination to 2,4-dibromophenol (B41371) and then to 2-bromophenol (B46759). nih.gov Similarly, bacteria from the genera Rhodococcus and Sphingobium have been identified as degraders of the chloroacetamide herbicide butachlor, which shares the N-(disubstituted-phenyl)acetamide structure. psecommunity.org These organisms often work synergistically, with one strain performing the initial attack on the molecule and another degrading the intermediates. psecommunity.org It is plausible that similar microbial consortia could degrade this compound, likely initiating the process via debromination or hydrolysis of the amide linkage.

Table 3: Bacterial Strains with Potential for this compound Degradation

Bacterial GenusDegraded Analogous CompoundKey Degradation Process
Ochrobactrum2,4,6-TribromophenolReductive Debromination
Arthrobacter2,4,6-TrinitrophenolDenitration
RhodococcusButachlor (a chloroacetamide)N-dealkylation, Amide Hydrolysis
SphingobiumButachlor intermediatesAromatic Ring Cleavage

This table is compiled from research on compounds structurally related to this compound. nih.govpsecommunity.orgnih.gov

The microbial breakdown of halogenated aromatic compounds is facilitated by specific enzymes. For this compound, two primary enzymatic pathways are likely: reductive dehalogenation and hydrolysis.

Reductive Dehalogenases : The debromination of 2,4,6-TBP by Ochrobactrum sp. was found to be NADH-dependent, which strongly suggests the involvement of a reductive dehalogenase enzyme. nih.gov These enzymes catalyze the removal of halogen substituents from a molecule, replacing them with hydrogen atoms. This is a critical first step in detoxifying and mineralizing many halogenated environmental pollutants.

Ligninolytic Enzymes : White-rot fungi, such as Trametes versicolor, produce powerful extracellular ligninolytic enzymes, including laccases and peroxidases, that have a broad substrate specificity. researchgate.net These enzymes have been shown to degrade 2,4,6-tribromophenol. researchgate.net Soybean peroxidase, in the presence of hydrogen peroxide, can also catalyze the degradation of chlorophenols. mdpi.com While the acetamide group differentiates this compound from phenols, these oxidative enzymes could potentially act on the aromatic ring, initiating its breakdown.

Amidases/Hydrolases : Enzymes capable of hydrolyzing the amide bond would cleave this compound into 2,4,6-tribromoaniline and acetic acid. This pathway is common in the degradation of acetanilide-type herbicides and would make the aromatic portion available for further degradation by other enzymes.

Metabolic Pathway Elucidation in Environmental Microbial Systems

A comprehensive review of scientific literature reveals a significant data gap regarding the metabolic pathways of this compound in environmental microbial systems. At present, there are no available studies that specifically elucidate the biodegradation of this compound by bacteria, fungi, or other microorganisms. Consequently, the enzymatic reactions, metabolic intermediates, and ultimate fate of this compound in microbial communities remain uncharacterized. Research on the structurally related compound, 2,4,6-tribromophenol (TBP), has identified various microbial degradation pathways; however, this information cannot be directly extrapolated to this compound due to the difference in the functional group (an acetamide group instead of a hydroxyl group), which significantly influences the molecule's reactivity and susceptibility to microbial attack.

Abiotic Degradation Processes in Environmental Matrices

Information on the abiotic degradation of this compound in various environmental matrices is currently not available in the peer-reviewed literature. The following subsections detail the specific areas where data is lacking.

Hydrolytic Degradation Under Varied pH Conditions

There is a lack of published research on the hydrolytic degradation of this compound. Studies investigating the stability of this compound in aqueous environments under a range of acidic, neutral, and alkaline pH conditions have not been found. Therefore, the rate of hydrolysis and the identity of potential degradation products resulting from this process are unknown. For the parent compound, acetanilide (B955), hydrolysis is generally not considered a significant environmental degradation process, but the influence of the three bromine substituents on the phenyl ring of this compound on its hydrolytic stability has not been determined.

Reductive Transformation Mechanisms

Specific studies on the reductive transformation of this compound are not present in the current body of scientific literature. While reductive dehalogenation is a known transformation pathway for other brominated aromatic compounds, such as 2,4,6-tribromophenol, which can be sequentially debrominated, it is not known if this compound undergoes similar transformations. The potential for reductive processes to cleave the carbon-bromine bonds or transform the acetamide group under anaerobic conditions in environments like sediments or anoxic water has not been investigated.

Fate and Transport Considerations in Environmental Compartments

The environmental fate and transport of this compound, including its behavior in soil, sediment, and the atmosphere, have not been the subject of published scientific inquiry. The sections below outline the specific knowledge gaps.

Sorption and Desorption Dynamics in Soil and Sediments

There is no available data on the sorption and desorption behavior of this compound in soil and sediment. Key parameters used to predict the mobility of organic compounds in the subsurface, such as the soil organic carbon-water partitioning coefficient (Koc), have not been experimentally determined or modeled for this specific compound. Research on other N-acetylated aromatic amines suggests that their interaction with soil matrices can be complex, but without specific studies on this compound, its potential for leaching into groundwater or partitioning to sediment remains speculative.

Volatilization and Atmospheric Transport Considerations

The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport is currently unknown. There are no published studies that have measured the vapor pressure or Henry's Law constant for this compound. While data exists for the parent compound, acetanilide, the presence of three heavy bromine atoms in this compound would be expected to significantly reduce its volatility. However, without experimental data, a quantitative assessment of its atmospheric transport potential cannot be made.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methodologies

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a semi-volatile and moderately polar compound like N-(2,4,6-Tribromophenyl)acetamide, several chromatographic techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound. Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time, free from interference from matrix components.

A typical method would involve a C18 stationary phase, which retains the analyte based on hydrophobic interactions. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and water. mdpi.comphenomenex.com The ratio is optimized to control the elution strength and, consequently, the retention time. A gradient elution, where the solvent composition is changed over time, may be employed to effectively separate the target analyte from other compounds in a mixture. actascientific.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. actascientific.comresearchgate.netamsbiopharma.com Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). pharmtech.com

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A linear relationship is typically established across a range of concentrations. nih.gov

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of spiked analyte. pharmtech.com

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD) of a series of measurements. pharmtech.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. pharmtech.com

Validation ParameterTypical Acceptance CriteriaHypothetical Result for this compound Method
Linearity (Correlation Coefficient, r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.15 µg/mL

This table presents hypothetical validation data based on typical performance characteristics of RP-HPLC methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds in complex environmental and biological samples. It combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS.

For this compound, a typical GC-MS method would involve injecting the sample extract into a heated inlet, where the compound is vaporized and transferred onto a capillary column by a carrier gas (e.g., helium). The column, often with a non-polar or semi-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. After elution, the analyte enters the mass spectrometer, is ionized (commonly by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

GC-MS is particularly valuable for analyzing complex matrices due to its high selectivity. The analysis of related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), in environmental samples has been successfully demonstrated using GC-MS. researchgate.net

GC-MS ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C (Splitless mode)
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

This table outlines typical instrumental parameters for the GC-MS analysis of semi-volatile brominated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is the premier technique for metabolite profiling in biological matrices like plasma, urine, or tissue extracts. bohrium.comnih.gov It is highly suited for identifying and quantifying the metabolic products of this compound.

After exposure, the parent compound may undergo metabolic transformations such as hydroxylation, deacetylation, or conjugation. nih.gov These metabolites are often more polar than the parent compound and are readily analyzed by RP-HPLC coupled to an MS/MS system. The initial chromatographic separation is similar to that described for HPLC.

The mass spectrometer provides high sensitivity and specificity. In MS/MS, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification with minimal background interference. nih.gov This approach has been used to identify acetylated and hydroxylated metabolites of other aromatic amines in biological samples. nih.govresearchgate.net

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Potential Metabolic Reaction
This compound371.8329.8Loss of acetyl group (CH₂CO)
N-(2,4,6-Tribromo-hydroxyphenyl)acetamide387.8345.8Hydroxylation followed by loss of acetyl group
2,4,6-Tribromoaniline (B120722)329.8170.9Deacetylation (loss of C₂H₃O)

This table shows hypothetical precursor and product ions for this compound and its potential metabolites in a positive ion mode LC-MS/MS analysis.

Hyphenated Techniques for Comprehensive Analysis

To analyze extremely complex samples or detect trace-level contaminants, more advanced, multidimensional chromatographic techniques are employed.

GC-GC-MS and LC-LC-MS Systems

Comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography (LCxLC) significantly enhance peak capacity and resolution compared to their one-dimensional counterparts. sepsolve.comresearchgate.netchromatographyonline.com

In a GCxGC-MS system, effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter GC column with a different stationary phase. chemistry-matters.com This provides an orthogonal separation, resolving components that co-elute from the first column. nih.gov The structured two-dimensional chromatograms generated can separate compound classes into distinct regions, simplifying identification. researchgate.netnih.gov This technique is exceptionally powerful for resolving trace brominated compounds from complex environmental matrices like soil or sediment extracts. nih.gov

Similarly, LCxLC systems link two different LC columns (e.g., reversed-phase and hydrophilic interaction) via a switching valve. chromatographyonline.comshimadzu.nl This allows for the comprehensive two-dimensional separation of all sample components, which is highly effective for complex biological or environmental extracts where this compound and its metabolites might be present among thousands of other compounds. nih.gov When coupled with mass spectrometry, these three-dimensional systems (LCxLC-MS) offer unparalleled separation and identification capabilities. nih.gov

Sample Preparation and Extraction Methods for Environmental Matrices

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest from the sample matrix while removing interferences. For environmental matrices such as soil and water, several extraction techniques are applicable for a semi-volatile organic compound like this compound.

Liquid-Liquid Extraction (LLE): A conventional technique where an aqueous sample is mixed with an immiscible organic solvent (e.g., dichloromethane). youtube.com The analyte partitions into the organic phase, which is then collected and concentrated. For solid samples like soil, a solid-liquid extraction is performed using a suitable solvent. columbia.edunih.gov

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent packed into a cartridge to retain the analyte from a liquid sample. unitedchem.comenvironmentalexpress.com The analyte is then eluted with a small volume of an organic solvent. This method reduces solvent consumption and can minimize interferences. For semi-volatile organic compounds in water, C18 or polymeric sorbents are commonly used. unitedchem.comchromatographyonline.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to extract analytes from solid samples (like soil) with organic solvents. nih.govcabidigitallibrary.org These conditions increase the efficiency and speed of the extraction process, yielding high recoveries for brominated compounds. nih.gov

Extraction TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, well-established.Large solvent volumes, can form emulsions, labor-intensive.
Solid-Phase Extraction (SPE) Analyte adsorbs to a solid sorbent from a liquid phase.Low solvent use, high concentration factor, can be automated.Cartridge cost, potential for sorbent clogging.
Pressurized Liquid Extraction (PLE) Extraction from solids using solvents at high temperature and pressure.Fast, efficient, low solvent use compared to Soxhlet.Requires specialized equipment, high initial cost.

This table provides a comparison of common extraction methods for environmental samples.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques employed for this purpose.

Solid-Phase Extraction (SPE) is a preferred method for its efficiency, reduced solvent consumption, and potential for automation. The choice of sorbent material is crucial for optimal recovery of the target analyte. For compounds with characteristics similar to this compound, which possesses both polar (acetamide group) and non-polar (tribromophenyl group) moieties, various sorbents can be considered.

Optimization of SPE involves several key parameters:

Sorbent Selection: Reversed-phase sorbents like C18 (octadecylsilane) are commonly used for the extraction of moderately non-polar compounds from aqueous matrices. Polymeric sorbents can also offer high recovery and capacity.

pH Adjustment: The pH of the sample can influence the charge state of the analyte and its interaction with the sorbent. For neutral compounds like this compound, pH adjustment is primarily to control the form of matrix interferences.

Elution Solvent: The choice of elution solvent is critical for desorbing the analyte from the SPE cartridge. A solvent or solvent mixture that can effectively disrupt the analyte-sorbent interaction is required. Methanol, acetonitrile, and dichloromethane, or mixtures thereof, are commonly used.

Sample Volume and Flow Rate: These parameters are optimized to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.

Liquid-Liquid Extraction (LLE) is a traditional and robust method for sample preparation. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Optimization of LLE includes:

Solvent Selection: The organic solvent should have a high affinity for the analyte and be immiscible with the sample matrix. Dichloromethane and hexane are common choices for extracting brominated compounds.

pH Adjustment: Similar to SPE, adjusting the pH of the aqueous phase can enhance the partitioning of the analyte into the organic phase by suppressing the ionization of interfering compounds.

Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer.

Extraction Repeats: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Table 1: Illustrative SPE and LLE Optimization Parameters for Analytes Structurally Related to this compound Note: This data is representative of methods used for similar compounds and would require specific validation for this compound.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Sorbent/Solvent C18, Polymeric Sorbents Dichloromethane, Hexane/Acetone mixtures
Sample Matrix Water, Wastewater Water, Biological Fluids
pH Adjusted to neutral for optimal recovery Adjusted based on matrix
Elution Solvent Methanol, Acetonitrile, Dichloromethane Not Applicable
Key Optimization Factors Sorbent type, elution solvent polarity, flow rate Solvent polarity, phase volume ratio, number of extractions

Advanced Microextraction Techniques

In recent years, there has been a significant move towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease extraction time, and improve enrichment factors. These advanced microextraction techniques are highly suitable for the trace analysis of compounds like this compound. mdpi.commdpi.comscispace.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions into the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Optimization of SPME involves selecting the appropriate fiber coating, adjusting extraction time and temperature, and controlling the sample agitation.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. mdpi.com A small volume of an extraction solvent (e.g., a chlorinated solvent) is mixed with a disperser solvent (e.g., acetone or methanol) and rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, providing a large surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis. Key parameters for optimization include the choice and volume of the extraction and disperser solvents, sample pH, and extraction time.

Table 2: Overview of Advanced Microextraction Techniques Applicable to this compound Analysis Note: The applicability and performance of these techniques for the target compound would need to be experimentally verified.

Technique Principle Key Advantages Typical Analytes
Solid-Phase Microextraction (SPME) Analyte partitions into a coated fiber. Solvent-free, simple, portable. Volatile and semi-volatile organic compounds.
Dispersive Liquid-Liquid Microextraction (DLLME) Analyte is extracted into a dispersed micro-volume of solvent. Fast, high enrichment factor, low solvent use. Organic compounds in aqueous samples.

Quantitative Analysis and Detection Limits

Following sample preparation, instrumental analysis is performed for the quantification of this compound. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of thermally stable and volatile compounds. Given its structure, this compound is expected to be amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for low detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wider range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase LC would likely be the method of choice.

Table 3: Estimated Detection Limits for this compound Based on Structurally Similar Compounds Disclaimer: These values are estimations based on analytical methods for related compounds and are not specific to this compound. Actual detection limits would depend on the matrix, instrumentation, and specific method used.

Analytical Technique Sample Matrix Estimated Limit of Detection (LOD) Estimated Limit of Quantification (LOQ)
GC-MS Water 0.1 - 10 ng/L 0.3 - 30 ng/L
Soil/Sediment 0.05 - 5 ng/g 0.15 - 15 ng/g
LC-MS/MS Water 0.01 - 5 ng/L 0.03 - 15 ng/L
Biological Tissues 0.1 - 10 ng/g 0.3 - 30 ng/g

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2,4,6-Tribromophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves bromination of aniline derivatives followed by acetylation. For example, N-arylacetamides are often synthesized via nucleophilic substitution using brominated aniline precursors (e.g., 2,4,6-tribromoaniline) and acetyl chloride in anhydrous conditions. Structural analogs like N-(2,4,6-trimethylphenyl)acetamide (TMPA) and N-(2,4,6-trichlorophenyl)acetamide (TCPA) have been prepared using similar routes, with crystallographic data confirming substitution patterns . Key steps include refluxing in dry solvents (e.g., dichloromethane) and purification via recrystallization.

Q. How can the crystal structure of N-(2,4,6-Tribromophenyl)acetamide be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved by slow evaporation of a solvent (e.g., ethanol or acetone). Data collection requires a diffractometer (e.g., Bruker D8), and refinement is performed using software like SHELXL . For analogs like TMPA, space groups (e.g., monoclinic P2₁/c) and unit cell parameters (e.g., a = 7.8 Å, b = 10.2 Å, c = 12.3 Å) are reported, with anisotropic displacement parameters and hydrogen bonding networks analyzed .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated aryl groups).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the acetamide moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 367.8 for C8_8H6_6Br3_3NO).

Advanced Research Questions

Q. How do bromine substituents influence molecular geometry and intermolecular interactions compared to chloro/methyl analogs?

  • Methodological Answer : Bromine’s larger atomic radius increases steric hindrance, altering bond angles and torsion angles. For instance, in N-(2,4,6-trichlorophenyl)-2,2-dichloroacetamide (TCPDCA), C-Cl···Cl-C interactions dominate, whereas brominated analogs exhibit stronger Br···Br halogen bonding. Comparative crystallographic studies show that bromine substitution increases C-Br bond lengths (~1.89 Å vs. ~1.76 Å for C-Cl) and reduces planarity of the acetamide group .

Q. How can discrepancies in crystallographic data (e.g., bond distances, space groups) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disordered atoms or thermal motion. For example, in N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide (TMPDCA), two independent molecules in the asymmetric unit required separate refinement of occupancy factors. Cross-validation against similar structures (e.g., TCPDCA in P1) and R-factor analysis (e.g., R₁ < 0.05) ensure reliability .

Q. What computational methods predict electronic effects of bromine substitution on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties. Bromine’s electron-withdrawing effect reduces electron density on the acetamide carbonyl, lowering nucleophilicity. For analogs like N-(2,4,6-trimethylphenyl)acetamide, methyl groups increase electron density, contrasting with bromine’s inductive effects .

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